- Bis-morpholinophosphorylchloride, a novel reagent for the conversion of primary amides into nitriles, Tetrahedron Letters, 2021, 64,

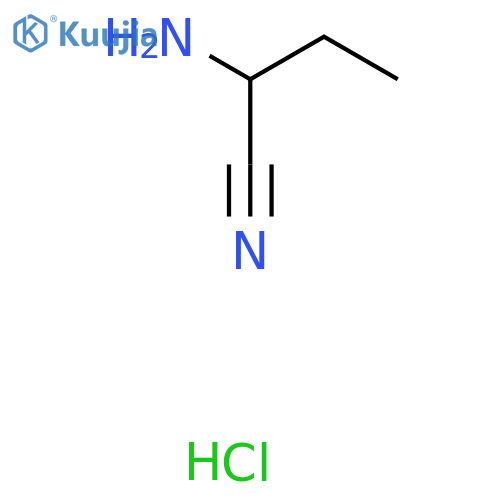

Cas no 93554-80-4 (2-Aminobutanenitrile Hydrochloride)

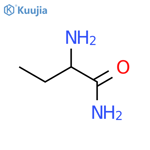

93554-80-4 structure

Productnaam:2-Aminobutanenitrile Hydrochloride

CAS-nummer:93554-80-4

MF:C4H9ClN2

MW:120.580659627914

MDL:MFCD09738544

CID:810864

PubChem ID:13352436

2-Aminobutanenitrile Hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-aminobutanenitrile

- 2-aminobutanenitrile,hydrochloride

- 2-aminobutyronitrile hydrochloride

- SCHEMBL3877801

- NSC113504

- 2-aminobutanenitrile;hydrochloride

- BS-17900

- Z445129502

- 93554-80-4

- MFCD11858092

- AKOS016902291

- EN300-43508

- 2-aminobutanenitrile hydrochloride

- NSC-113504

- CS-0197521

- DTXSID30537975

- 2-AMINOBUTANENITRILE HCL

- 2-Aminobutanenitrile--hydrogen chloride (1/1)

- 2-aminobutanenitrilehydrochloride

- Butanenitrile, 2-amino-, monohydrochloride (9CI)

- Butyronitrile, 2-amino-, hydrochloride (6CI)

- NSC 113504

- QN54SFK8WH

- Butanenitrile, 2-amino-, hydrochloride (1:1)

- Butanenitrile, 2-amino-, monohydrochloride

- Butyronitrile, 2-amino-, hydrochloride

- Butanenitrile, 2-amino-, hydrochloride

- DS-008743

- 2-Aminobutanenitrile Hydrochloride

-

- MDL: MFCD09738544

- Inchi: 1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H

- InChI-sleutel: OJGHKZQRNGOMQR-UHFFFAOYSA-N

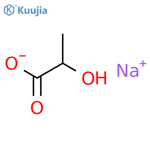

- LACHT: Cl.NC(C#N)CC

Berekende eigenschappen

- Exacte massa: 120.0454260g/mol

- Monoisotopische massa: 120.0454260g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 7

- Aantal draaibare bindingen: 1

- Complexiteit: 68.9

- Aantal covalent gebonden eenheden: 2

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 1

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 49.8Ų

Experimentele eigenschappen

- Smeltpunt: 144-146 ºC

2-Aminobutanenitrile Hydrochloride Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-50mg |

2-Aminobutanenitrile Hydrochloride |

93554-80-4 | 95+% | 50mg |

663.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D758284-100mg |

2-aminobutanenitrile |

93554-80-4 | 95+% | 100mg |

$140 | 2024-06-07 | |

| TRC | B401833-25mg |

2-Aminobutanenitrile Hydrochloride |

93554-80-4 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Enamine | EN300-43508-1.0g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 1g |

$392.0 | 2023-06-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268191-250mg |

2-Aminobutanenitrile hydrochloride |

93554-80-4 | 97% | 250mg |

¥1216.00 | 2024-04-24 | |

| Enamine | EN300-43508-0.1g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.1g |

$135.0 | 2023-06-15 | |

| Enamine | EN300-43508-0.25g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.25g |

$194.0 | 2023-06-15 | |

| Enamine | EN300-43508-0.5g |

2-aminobutanenitrile hydrochloride |

93554-80-4 | 95% | 0.5g |

$306.0 | 2023-06-15 | |

| eNovation Chemicals LLC | D758284-250mg |

2-aminobutanenitrile |

93554-80-4 | 95+% | 250mg |

$180 | 2024-06-07 | |

| Aaron | AR0062PD-100mg |

2-aminobutanenitrile |

93554-80-4 | 97% | 100mg |

$83.00 | 2025-01-23 |

2-Aminobutanenitrile Hydrochloride Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 min, rt

1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt

1.3 Solvents: Water ; 5 min, 0 °C

1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt

1.3 Solvents: Water ; 5 min, 0 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Production of pure α-methylstyrene, acetophenone, and p-cumylphenol from distillation residues from phenol production, Czechoslovakia, , ,

Synthetic Routes 3

Synthetic Routes 4

Reactievoorwaarden

Referentie

- The mechanism of thermal eliminations. Part 24. Elimination from mono-, di-, and trithiocarbonates. The dependence of the transition state polarity, thione to thiol rearrangement, and ether formation via nucleophilic substitution, on compound type, Journal of the Chemical Society, 1988, (2), 177-82

Synthetic Routes 5

Reactievoorwaarden

Referentie

- Effect of carbon disulfide on the thermal decomposition of 4-methylphenol, Khimiya Tverdogo Topliva (Moscow, 1988, (4), 137-40

Synthetic Routes 6

Reactievoorwaarden

Referentie

- Oxidation catalysis in a supercritical fluid medium, Industrial & Engineering Chemistry Research, 1987, 26(9), 1910-16

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; 1.5 h, 10 - 15 °C; 8 h, 10 - 15 °C

1.2 Reagents: Hydrochloric acid ; pH 4, rt

1.2 Reagents: Hydrochloric acid ; pH 4, rt

Referentie

- Method for preparing 2-aminobutyramide hydrochloride, China, , ,

Synthetic Routes 8

Reactievoorwaarden

Referentie

- Preparation of 2-aminoalkanenitriles, particularly in the form of salts, Poland, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid , Ammonia

Referentie

- Facile synthesis of α-amino nitriles, Tetrahedron Letters, 1984, 25(41), 4583-6

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Some intermediates in the wet air oxidation of phenanthrene adsorbed on powdered activated carbon, Water Research, 1988, 22(3), 337-42

Synthetic Routes 11

Reactievoorwaarden

Referentie

- Mechanism of formation of primary products from catalytic decomposition of cumyl hydroperoxide, Neftekhimiya, 1987, 27(5), 710-14

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Hydrogen peroxide

Referentie

- Destruction of benzene by ultraviolet light-catalyzed oxidation with hydrogen peroxide, Hazardous Waste & Hazardous Materials, 1987, 4(2), 165-76

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Zinc iodide ; 20 min, rt

1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified

1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified

Referentie

- Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols, Organic & Biomolecular Chemistry, 2023, 21(18), 3794-3799

Synthetic Routes 14

Reactievoorwaarden

Referentie

- Electrochemical decolorization of organic dye-containing wastewaters, Khimiya i Tekhnologiya Vody, 1988, 10(3), 266-9

Synthetic Routes 15

Reactievoorwaarden

Referentie

- A process for the preparation of terephthalic acid and phenol from toluene, Japan, , ,

2-Aminobutanenitrile Hydrochloride Raw materials

- Lactate sodium

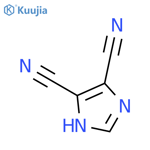

- 4,5-Dicyanoimidazole

- 2,4,5-Pyridinetrimethanol,3-hydroxy-

- ethyl (2R)-2-hydroxypropanoate

- 2-Aminobutyramide

- Crocein Orange G

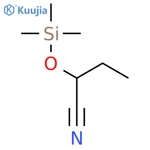

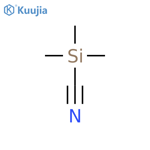

- trimethylsilanecarbonitrile

- 2H-Pyran-2-one,3-ethyltetrahydro-

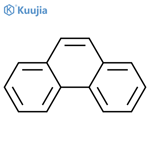

- Phenanthrene

- Butanenitrile, 2-[(trimethylsilyl)oxy]-

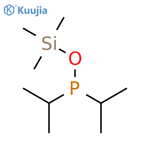

- Phosphinous acid, bis(1-methylethyl)-, trimethylsilyl ester

2-Aminobutanenitrile Hydrochloride Preparation Products

2-Aminobutanenitrile Hydrochloride Gerelateerde literatuur

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

5. Book reviews

93554-80-4 (2-Aminobutanenitrile Hydrochloride) Gerelateerde producten

- 869681-94-7((2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic Acid)

- 1261451-60-8(Ethyl 4-(difluoromethoxy)-3-fluorobenzoate)

- 1541653-29-5(3-(2-Methylpropyl)oxan-4-one)

- 1385927-80-9(4-(2-chlorophenyl)methyl-2,5-dimethylmorpholine)

- 2109439-91-8([1,1'-Biphenyl]-4-methanol, 3'-methyl-, 4-acetate)

- 1804047-40-2(2-Hydroxy-3-(trifluoromethyl)pyridine-6-methanol)

- 1346598-17-1(Ethyl Propionylacetate-d3)

- 2228934-53-8(1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoroethan-1-one)

- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)

- 42297-30-3(3-bromo-5-fluoro-1H-1,2,4-triazole)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:93554-80-4)2-Aminobutanenitrile Hydrochloride

Zuiverheid:99%

Hoeveelheid:1g

Prijs ($):313.0